3-Keto fluvastatin
Description
Contextualization within Statin Metabolism and Synthesis Pathways
Statins, a class of drugs that inhibit the enzyme HMG-CoA reductase, are crucial in managing cholesterol levels. nih.gov Fluvastatin (B1673502), the first entirely synthetic HMG-CoA reductase inhibitor, is metabolized primarily in the liver. drugbank.comfda.gov The metabolic process involves hydroxylation of the indole (B1671886) ring and N-dealkylation, mainly facilitated by the CYP2C9 enzyme. drugbank.compharmgkb.org
In the synthesis of fluvastatin, 3-Keto fluvastatin emerges as a key intermediate. The manufacturing process of fluvastatin often involves the reduction of a ketone group to form the characteristic diol structure of the final drug. researchgate.net For instance, an improved synthesis method involves the condensation of specific chemical precursors to form an intermediate, which is then reduced at a low temperature to yield the fluvastatin ester without isolating the 3-Keto intermediate. researchgate.net This highlights the direct role of the keto form in the synthetic pathway. The reduction of this keto group is a critical step, and various reducing agents can be employed to achieve the desired stereochemistry of the final fluvastatin molecule. researchgate.netgoogle.com
Significance as a Key Fluvastatin Precursor and Potential Metabolite
This compound, also known by its chemical name (E)-7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxy-3-oxohept-6-enoic acid, is recognized primarily as a significant precursor and impurity in the manufacturing of fluvastatin. evitachem.comsynzeal.com Its presence and transformation are critical checkpoints in ensuring the purity and efficacy of the final drug product. The synthesis of fluvastatin often proceeds through a keto-alcohol intermediate, which is essentially a form of this compound. google.com This intermediate is then subjected to a reduction step to create the dihydroxy structure of fluvastatin. researchgate.net
While the primary metabolic pathways of fluvastatin involve hydroxylation and N-dealkylation, the possibility of this compound being a metabolite exists, although it is not considered a major metabolic product found in circulation. fda.govpharmgkb.org The body's metabolic machinery, particularly liver enzymes, could theoretically oxidize the hydroxyl group of fluvastatin back to a keto group. However, the predominant metabolic routes are well-established to be hydroxylation at the 5- and 6-positions of the indole ring. drugbank.comfda.gov
The role of this compound as a reference standard in analytical chemistry is also noteworthy. It is used for the quantification of fluvastatin and its related substances, ensuring the quality control of pharmaceutical preparations. evitachem.combiosynth.com
Overview of Current Academic Research Trajectories on Keto-Statin Derivatives
Research into keto-statin derivatives extends beyond their role as synthetic intermediates. There is a growing interest in the biological activities and potential therapeutic applications of these compounds. Studies have explored the synthesis of various statin derivatives, including those with keto functionalities, to investigate their structure-activity relationships. google.com
The exploration of keto-statin derivatives is part of a broader effort to discover new statin analogues with improved pharmacological profiles. google.com This includes research into the pleiotropic effects of statins, which are beneficial effects beyond their cholesterol-lowering properties, such as anti-inflammatory actions. google.complos.org While direct research on the therapeutic effects of this compound is limited, the study of related keto-steroids and their enzymatic transformations provides a basis for potential future investigations. researchgate.net For example, the enzymatic reduction of keto groups is a well-studied area, with implications for developing more efficient and stereoselective methods for synthesizing statins. researchgate.net
Recent studies have also touched upon the metabolic effects of ketogenic diets and their interaction with cholesterol levels, which could indirectly inform the broader context of keto compounds in lipid metabolism, though this is not directly focused on this compound itself. baptisthealth.netmdpi.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
1331822-02-6 |
|---|---|
Molecular Formula |
C24H24FNO4 |
Molecular Weight |
409.4 g/mol |
IUPAC Name |
(E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoic acid |
InChI |
InChI=1S/C24H24FNO4/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30/h3-12,15,18,27H,13-14H2,1-2H3,(H,29,30)/b12-11+ |
InChI Key |
GCZHCYUTPUSSIJ-VAWYXSNFSA-N |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/C(CC(=O)CC(=O)O)O)C3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(=O)CC(=O)O)O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Metabolic Transformations and Biotransformation Pathways Involving 3 Keto Fluvastatin
Enzymatic Pathways Governing 3-Keto Fluvastatin (B1673502) Formation
The creation of 3-Keto fluvastatin is intricately linked to the broader metabolic processes that fluvastatin undergoes in the body. These pathways are primarily governed by oxidative enzymes and beta-oxidation.
Role of Cytochrome P450 Isozymes (e.g., CYP2C9, CYP3A4, CYP2C8) in Oxidative Metabolism Leading to Keto-Derivatives
The metabolism of fluvastatin is predominantly carried out by the cytochrome P450 (CYP) system of enzymes in the liver. sahpra.org.za In vitro data has identified that multiple CYP isozymes are involved in this process. nih.govfda.gov The primary enzyme responsible for fluvastatin metabolism is CYP2C9, accounting for approximately 75% of its breakdown. nih.govfda.govdrugbank.com The CYP3A4 and CYP2C8 isoenzymes also contribute to a lesser extent, at about 20% and 5%, respectively. nih.govfda.govdrugbank.com
Oxidative metabolism of fluvastatin primarily involves hydroxylation of the indole (B1671886) ring at the 5- and 6-positions, as well as N-dealkylation and beta-oxidation of the side-chain. fda.govdrugbank.com While direct evidence for the specific CYP-mediated conversion of fluvastatin to this compound is not extensively detailed in the provided results, the formation of keto-derivatives is a known outcome of oxidative drug metabolism. The initial hydroxylation steps are crucial precursors to further oxidation, which can lead to the formation of a ketone group. For instance, the oxidation of a secondary alcohol, formed during hydroxylation, can yield a ketone. The formation of 5-hydroxy and 6-hydroxy fluvastatin metabolites is well-established and primarily attributed to CYP2C9, with contributions from CYP3A4, CYP2C8, and even CYP2D6 for the 5-hydroxy metabolite. nih.govnih.gov
The involvement of these specific CYP isozymes highlights the potential for drug-drug interactions. While inhibitors of CYP3A4 have minimal effect on fluvastatin's pharmacokinetics, the drug itself can act as a weak inhibitor of CYP2C9. nih.govdrugsporphyria.net Genetic variations in CYP2C9, such as the CYP2C92 and CYP2C93 alleles, can also influence fluvastatin metabolism and patient response. nih.govnih.govjst.go.jp
Table 1: Cytochrome P450 Isozymes Involved in Fluvastatin Metabolism
| CYP Isozyme | Approximate Contribution to Fluvastatin Metabolism | Key Metabolic Reactions |
| CYP2C9 | ~75% nih.govfda.govdrugbank.com | Primarily responsible for the formation of 6-hydroxy and N-desisopropyl fluvastatin. nih.govnih.gov Also involved in the formation of 5-hydroxy fluvastatin. nih.gov |
| CYP3A4 | ~20% nih.govfda.govdrugbank.com | Contributes to the formation of 5-hydroxy fluvastatin. nih.govnih.gov |
| CYP2C8 | ~5% nih.govfda.govdrugbank.com | Contributes to the formation of 5-hydroxy fluvastatin. nih.govnih.gov |
| CYP2D6 | Minor role | Involved in the formation of 5-hydroxy fluvastatin. nih.govnih.govdrugsporphyria.net |
Investigation of Beta-Oxidation Pathways in Fluvastatin Metabolism and 3-Keto Formation
Beta-oxidation, a metabolic process that breaks down fatty acids, is also a recognized pathway in the biotransformation of fluvastatin's heptenoic acid side chain. fda.govdrugbank.commdpi.com This process involves a series of enzymatic reactions, including oxidation, hydration, and thiolytic cleavage, which progressively shorten the side chain. mdpi.com
The formation of this compound is a direct consequence of the beta-oxidation process. One of the key steps in beta-oxidation is the oxidation of a hydroxyl group to a keto group, catalyzed by a dehydrogenase enzyme. mdpi.com In the context of fluvastatin, the dihydroxy heptenoic acid side chain is a substrate for this pathway. nih.gov The process leads to the formation of metabolites such as the desisopropylpropionic acid derivative of fluvastatin, which results from both the oxidative removal of the N-isopropyl group and beta-oxidation of the side chain. nih.govpsu.edu The presence of a 3-oxo group in the structure of this compound is indicative of this metabolic step. nih.gov
Glucuronidation and Conjugation Processes of Fluvastatin Metabolites
Following the initial oxidative and beta-oxidation transformations, fluvastatin metabolites, including the hydroxylated forms, can undergo Phase II conjugation reactions, primarily glucuronidation. nih.govdrugbank.com This process involves the attachment of a glucuronic acid moiety to the metabolite, which increases its water solubility and facilitates its excretion from the body. nih.govpsu.edu
UDP-glucuronosyltransferases (UGTs) are the enzymes responsible for catalyzing this reaction. nih.gov Specifically, UGT1A1 and UGT1A3 have been identified as being capable of forming glucuronide conjugates of statins. nih.gov While the direct glucuronidation of this compound is not explicitly detailed, it is known that hydroxylated metabolites of fluvastatin are present in the blood as conjugates (glucuronides and sulfates) before being eliminated. nih.govdrugbank.com This suggests that any hydroxylated precursors to this compound, or potentially the 5-hydroxy group of this compound itself, could be subject to glucuronidation.
Further Metabolic Fates and Interconversion of this compound
Once formed, this compound can undergo further metabolic transformations, leading to a variety of other products.
Identification of Hydroxylated and N-Dealkylated Products
The primary metabolic pathways for fluvastatin, hydroxylation and N-dealkylation, also apply to its metabolites. nih.govfda.govdrugbank.com Therefore, this compound can be further metabolized through these routes. The main hydroxylated metabolites of fluvastatin are 5-hydroxy and 6-hydroxy fluvastatin. nih.govnih.govnih.gov The N-dealkylated metabolite is N-desisopropyl fluvastatin. nih.govdrugbank.comnih.govnih.gov It is plausible that this compound could be a substrate for the same enzymes that produce these metabolites from the parent drug.
Studies have identified several metabolites of fluvastatin in human plasma, urine, and feces, including the desisopropylpropionic acid derivative, which is a product of both N-dealkylation and beta-oxidation. nih.govpsu.edu Other identified metabolites include the 4,5-pentenoic acid derivative and conjugates of 5-hydroxy and 6-hydroxy fluvastatin. nih.govpsu.edu
Stereoselective Aspects of Biotransformations of Fluvastatin and its Keto-Derivatives
Fluvastatin is administered as a racemic mixture of two enantiomers: the pharmacologically active (+)-3R,5S isomer and the inactive (-)-3S,5R isomer. nih.gov The biotransformation of fluvastatin exhibits stereoselectivity, meaning the two enantiomers are metabolized differently. fda.govnih.gov
Pharmacokinetic studies have shown that after oral administration, higher plasma concentrations are observed for the inactive (-)-3S,5R isomer. nih.gov This suggests that the active (+)-3R,5S enantiomer may be more rapidly cleared from the plasma, possibly due to stereoselective hepatic uptake and metabolism. fda.govnih.gov
Transporter-Mediated Interactions Relevant to this compound Bioavailability and Distribution
The movement of fluvastatin and its metabolites, including this compound, across cellular membranes is not solely dependent on passive diffusion but is actively facilitated by a range of uptake and efflux transporters. These transporters are critical in determining the intracellular concentration of these compounds, thereby influencing their efficacy and potential for interactions.
Role of Hepatic Uptake Transporters (e.g., SLCO1B1, SLCO2B1)
The liver is the primary site of action for fluvastatin, and its uptake from the bloodstream into hepatocytes is a crucial step. researchgate.net This process is mediated by solute carrier (SLC) transporters, specifically the organic anion transporting polypeptides (OATPs). nih.gov
SLCO1B1 (OATP1B1): Fluvastatin is a known substrate of OATP1B1, a transporter predominantly expressed on the sinusoidal membrane of hepatocytes. pharmgkb.orgsrce.hr This transporter facilitates the initial uptake of fluvastatin into the liver, where it can then undergo metabolism. researchgate.net Genetic variations in the SLCO1B1 gene can lead to altered transporter function, affecting plasma concentrations of statins and potentially the formation of metabolites like this compound. frontiersin.orgresearchgate.net
Table 1: Hepatic Uptake Transporters for Fluvastatin
| Transporter | Gene | Location | Role in Fluvastatin Disposition |
|---|---|---|---|
| OATP1B1 | SLCO1B1 | Sinusoidal membrane of hepatocytes | Facilitates hepatic uptake of fluvastatin. pharmgkb.orgsrce.hr |
| OATP2B1 | SLCO2B1 | Liver, intestine, and other tissues | Contributes to the overall uptake and bioavailability of fluvastatin and its metabolites. pharmgkb.orgdrugbank.comoncotarget.comfrontiersin.org |
Influence of Efflux Transporters (e.g., ABCB1, ABCC2, ABCG2)
Efflux transporters, members of the ATP-binding cassette (ABC) superfamily, actively pump substrates out of cells, playing a protective role and influencing drug distribution and elimination. numberanalytics.comresearchgate.net
ABCB1 (P-glycoprotein/P-gp): Fluvastatin has been identified as a substrate of ABCB1, an important efflux transporter expressed in the intestine, liver, and other barrier tissues. pharmgkb.orghelsinki.fi By transporting fluvastatin out of intestinal cells back into the lumen, ABCB1 can limit its oral absorption. numberanalytics.com Polymorphisms in the ABCB1 gene have been associated with variations in the lipid-lowering response to statins. nih.gov
ABCC2 (MRP2): Fluvastatin is also a substrate for ABCC2. pharmgkb.orgdrugbank.com This transporter is located on the apical membrane of hepatocytes and enterocytes, where it mediates the efflux of drugs and their metabolites into the bile and intestinal lumen, respectively. nih.gov The expression of ABCC2 can be modulated by statins, potentially affecting their own disposition. nih.gov
ABCG2 (BCRP): The breast cancer resistance protein (BCRP), encoded by the ABCG2 gene, is another key efflux transporter that handles fluvastatin as a substrate. pharmgkb.orghelsinki.fi It is expressed in the intestine, liver, and other tissues, contributing to the efflux of various drugs and their metabolites. tandfonline.comnih.gov A functional polymorphism in ABCG2 (421C>A) has been shown to increase plasma concentrations of fluvastatin. researchgate.net
Table 2: Efflux Transporters for Fluvastatin
| Transporter | Gene | Location | Role in Fluvastatin Disposition |
|---|---|---|---|
| P-glycoprotein (P-gp) | ABCB1 | Intestine, liver, kidney, blood-brain barrier | Limits oral absorption and facilitates elimination of fluvastatin. pharmgkb.orghelsinki.finih.gov |
| MRP2 | ABCC2 | Apical membrane of hepatocytes and enterocytes | Mediates biliary and intestinal efflux of fluvastatin and its metabolites. pharmgkb.orgdrugbank.comnih.gov |
| BCRP | ABCG2 | Intestine, liver, blood-brain barrier | Contributes to the efflux and disposition of fluvastatin. pharmgkb.orghelsinki.firesearchgate.net |
Biological Activity and Mechanistic Investigations of 3 Keto Fluvastatin
Role as an Intermediate in HMG-CoA Reductase Inhibition Pathway Dynamics
Fluvastatin (B1673502), a member of the statin class of drugs, is a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. drugbank.compharmgkb.orgnews-medical.net This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), a rate-limiting step in the biosynthesis of cholesterol. drugbank.comwikidoc.org By inhibiting this enzyme, fluvastatin decreases hepatic cholesterol synthesis, leading to an upregulation of LDL receptors and increased clearance of LDL cholesterol from the bloodstream. drugbank.comwikidoc.org
3-Keto fluvastatin is recognized as a keto derivative of fluvastatin. pharm.or.jpjst.go.jp The formation of this compound occurs through the oxidation of the hydroxyl group at the 3-position of the dihydroxyheptanoic acid side chain of fluvastatin. This conversion is a key aspect of its chemical reactivity and has been studied to understand the structure-activity relationships of fluvastatin and its derivatives. pharm.or.jp While fluvastatin itself is the active inhibitor of HMG-CoA reductase, the study of its derivatives, including the 3-keto form, provides insight into the metabolic and chemical transformations that can occur. pharm.or.jpjst.go.jp The presence of the keto group alters the chemical properties of the molecule, which can influence its biological activity and metabolic fate.
The primary mechanism of action for fluvastatin involves its structural similarity to the HMG-CoA substrate, allowing it to bind to the active site of HMG-CoA reductase and block the production of mevalonate. news-medical.net This inhibition not only affects cholesterol synthesis but also the production of other isoprenoid intermediates, which have roles in various cellular signaling pathways. oup.commdpi.com
Exploration of Intrinsic Pharmacological Activities of this compound (In Vitro and Preclinical Models)
Research has demonstrated that fluvastatin possesses antioxidative properties independent of its cholesterol-lowering effects. pharm.or.jpnih.gov Studies have shown that fluvastatin can scavenge free radicals and inhibit lipid peroxidation. pharm.or.jpselleckchem.com The investigation into the antioxidative mechanism of fluvastatin led to the identification of the active site responsible for this activity.
In a study involving the reaction of a methyl ester of fluvastatin with tert-butoxyl radicals, a keto form of the fluvastatin methyl ester (FLV-K-Me) was isolated. pharm.or.jp This finding was crucial in determining that the allylic carbon conjugated with the indole (B1671886) ring is the active site for the antioxidative capacity of fluvastatin. pharm.or.jpjst.go.jp The formation of the 3-keto derivative is a result of hydrogen-atom abstraction from the hydroxyl group at the 3-position of the heptenoate side chain. pharm.or.jp
The antioxidative effects of fluvastatin and its metabolites have been observed in various in vitro systems. For instance, fluvastatin and its metabolites have shown protective effects against DNA damage. selleckchem.com Furthermore, metabolites of fluvastatin, particularly those with a phenolic hydroxyl group on the indole moiety, have demonstrated potent antioxidative effects, in some cases significantly greater than fluvastatin itself. nih.gov
| Compound | Assay | Finding | Reference |
|---|---|---|---|
| Fluvastatin | Inhibition of iron (II)-supported peroxidation of liposomes | IC50 of 12 μM | selleckchem.com |
| Fluvastatin | Peroxyl radical-mediated peroxidation of liposomes | Inhibited by 1 μM to 100 μM concentrations | selleckchem.com |
| Fluvastatin and its metabolites | Superoxide anion scavenging activity | Demonstrated scavenging activity | selleckchem.com |
| Fluvastatin and its metabolites | Hydroxyl radical scavenging (Fenton's reaction) | Showed a strong scavenging effect | selleckchem.com |
| Fluvastatin metabolites (M2 and M3 with phenolic hydroxyl group) | Inhibition of copper ion-induced LDL oxidation | 30-50 times more potent than fluvastatin | nih.gov |
The primary pharmacological action of fluvastatin is the inhibition of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway. nih.gov This inhibition leads to a reduction in the synthesis of cholesterol, primarily in the liver. news-medical.netnih.gov The decrease in intracellular cholesterol levels triggers a compensatory increase in the expression of LDL receptors on the surface of liver cells, which in turn enhances the clearance of LDL cholesterol from the circulation. drugbank.comwikidoc.org
Studies in rats treated with fluvastatin have shown significant changes in the expression of proteins involved in the cholesterol biosynthesis pathway, with an induction of enzymes both upstream and downstream of HMG-CoA reductase. nih.gov This highlights the complex regulatory feedback mechanisms that are activated in response to the inhibition of this key enzyme.
Beyond cholesterol, the inhibition of the mevalonate pathway by statins like fluvastatin also affects the synthesis of various isoprenoids. oup.commdpi.com These molecules are crucial for the post-translational modification of signaling proteins such as Ras and Rho, which are involved in cell growth and differentiation. oup.com The impact of fluvastatin on lipid metabolism extends to reducing triglycerides and, to a lesser extent, increasing HDL cholesterol. nih.gov The reduction in triglycerides is dose-dependent. nih.gov
The influence of diet can also interact with the metabolic effects of compounds affecting cholesterol pathways. For instance, a ketogenic diet, which alters lipid metabolism and promotes the production of ketone bodies, has been observed to influence cholesterol levels. mdpi.comlipid.org An excess of ketone bodies can lead to increased production of HMG-CoA, which could potentially drive the cholesterol synthetic pathway. lipid.org
Recent research has revealed an unexpected interaction between statins, including fluvastatin, and various isoforms of carbonic anhydrase (CA). nih.gov Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing roles in various physiological processes, including pH regulation and lipogenesis.
It has been discovered that ketone bodies, which are metabolites produced during a ketogenic diet, can inhibit several CA isoforms involved in lipogenesis and tumorigenesis. nih.gov Notably, the R-3-hydroxy-butyric acid (BHB) fragment found in ketone bodies is also present in the structure of most statins. nih.gov This structural similarity has led to the finding that statins like atorvastatin, fluvastatin, and rosuvastatin (B1679574) are potent inhibitors of multiple human CA isoforms, with inhibition constants in the submicromolar to low nanomolar range. nih.gov
This inhibition of carbonic anhydrases by fluvastatin suggests a mechanism of action beyond HMG-CoA reductase inhibition. By inhibiting CA isoforms involved in lipogenesis (such as CA III, CA VA, and CA VB), fluvastatin may exert an additional therapeutic effect on lipid metabolism. nih.gov Furthermore, the inhibition of tumor-associated CA isoforms IX and XII by statins at low nanomolar concentrations points to a potential role in cancer therapy. nih.gov These isoforms are often overexpressed in hypoxic tumors and contribute to tumor acidification and progression. The interaction with carbonic anhydrases could therefore have implications for both lipogenesis and tumorigenesis. nih.gov
| hCA Isoform | Reported Inhibition by Fluvastatin | Potential Implication | Reference |
|---|---|---|---|
| hCA I-XIV (various) | Submicromolar to low nanomolar inhibition | Broad interaction with multiple CA isoforms | nih.gov |
| CA III, VA, VB (involved in lipogenesis) | Inhibition observed | Potential to inhibit lipogenesis through a non-HMG-CoA reductase pathway | nih.gov |
| CA IX, XII (tumor-associated) | Low nanomolar inhibition | Potential antitumor activity by targeting tumor metabolism and pH regulation | nih.gov |
Fluvastatin has demonstrated anti-inflammatory properties that are independent of its lipid-lowering effects. mdpi.comscialert.netnih.gov These pleiotropic effects are attributed to the inhibition of the mevalonate pathway, which not only produces cholesterol but also isoprenoid intermediates essential for various cellular functions, including inflammatory responses. oup.commdpi.com
In preclinical models of arthritis, fluvastatin has been shown to alleviate inflammation. scialert.net The proposed mechanisms include the inhibition of inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to a reduction in the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. scialert.net Studies have indicated that fluvastatin can downregulate the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). scialert.net
Research on macrophages, key cells in the inflammatory response, has shown that fluvastatin can modulate their polarization and function. nih.gov Fluvastatin has been found to reduce the expression of pro-inflammatory genes in M1 (pro-inflammatory) macrophages while enhancing anti-inflammatory markers in M2 (anti-inflammatory) macrophages. nih.gov This effect is dependent on the mevalonate pathway, as the addition of mevalonate pathway intermediates can reverse the anti-inflammatory effects of fluvastatin. nih.gov
Furthermore, fluvastatin has been observed to decrease the activity of inducible nitric oxide synthase (iNOS) in M1 macrophages, an enzyme that produces nitric oxide, a mediator of inflammation. nih.gov These findings suggest that fluvastatin can directly influence cellular responses in inflammation, pointing towards its potential therapeutic application in inflammatory diseases. nih.gov
Interactions with Carbonic Anhydrase Isoforms and Implications for Lipogenesis and Tumorigensis
Structure-Activity Relationship Studies of the Keto Group in Biological Systems
The chemical structure of fluvastatin and its derivatives is crucial to their biological activity. Structure-activity relationship (SAR) studies help to elucidate how specific functional groups contribute to the pharmacological effects of a molecule. In the context of fluvastatin, the presence and modification of the hydroxyl and keto groups on the heptenoic acid side chain are of particular interest.
The primary inhibitory activity of fluvastatin on HMG-CoA reductase is attributed to the dihydroxyheptanoic acid portion of the molecule, which mimics the structure of the natural substrate, HMG-CoA. news-medical.net The conversion of the 3-hydroxyl group to a 3-keto group, forming this compound, alters this critical pharmacophore. While fluvastatin is a potent inhibitor of HMG-CoA reductase with an IC50 of 8 nM in a cell-free assay, the inhibitory activity of the 3-keto form is expected to be different. selleckchem.com
Conversely, the formation of the keto group is integral to the antioxidative mechanism of fluvastatin. As previously mentioned, the active site for its antioxidant activity is the allylic carbon, and the process involves the formation of a keto derivative. pharm.or.jp This indicates that while the hydroxyl group is essential for HMG-CoA reductase inhibition, the keto group is a product of its antioxidant action.
The two enantiomers of fluvastatin, (3R, 5S) and (3S, 5R), are another aspect of its SAR. The (3R, 5S)-enantiomer is significantly more potent in inhibiting HMG-CoA reductase than the (3S, 5R)-enantiomer. nih.gov However, both enantiomers exhibit similar antioxidative effects, suggesting that the stereochemistry at the 3- and 5-positions is critical for enzyme inhibition but not for antioxidant activity. nih.gov
Impact on Enzyme and Receptor Binding Affinity and Specificity
This compound is a derivative and known impurity of fluvastatin, a synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. evitachem.comchemsrc.commedchemexpress.commedchemexpress.com The primary mechanism of action for fluvastatin and its class of drugs, statins, is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. drugbank.comnih.gov this compound, by virtue of its structural similarity to the parent compound, is also understood to function as an inhibitor of this enzyme. evitachem.com
The key structural difference between fluvastatin and this compound lies in the side chain that mimics the natural substrate, HMG-CoA. Fluvastatin possesses a 3,5-dihydroxy-heptanoic acid moiety, which is critical for its binding to the active site of HMG-CoA reductase. chemistryviews.orgacs.org In this compound, the hydroxyl group at the C3 position is replaced by a keto group. nih.gov This modification significantly alters the chemical nature of this position. The hydroxyl group of fluvastatin is crucial for forming hydrogen bonds within the enzyme's active site, contributing to its high binding affinity. dergipark.org.tr The substitution with a keto group changes the hydrogen-bonding capacity and the local stereoelectronic properties, which is expected to impact its binding affinity and specificity for HMG-CoA reductase. While statins generally have a much higher affinity for the enzyme than the natural substrate, the specific affinity of this compound has not been extensively quantified in comparative studies. dergipark.org.tr
Research into a related keto-derivative, the methyl ester of this compound (FLV-K-Me), was conducted to investigate the antioxidative mechanism of fluvastatin. pharm.or.jpjst.go.jp In that study, the formation of the keto derivative helped identify the allylic carbon conjugated with the indole ring as the active site for hydrogen-atom abstraction and thus for the compound's antioxidative properties. pharm.or.jpjst.go.jp This indicates that while the dihydroxy acid side chain is pivotal for HMG-CoA reductase inhibition, other parts of the molecule are involved in different biological activities.
Further research has explored the synthesis of various δ-hydroxy-β-keto-esters, which share a similar structural motif with this compound. These compounds have been investigated for their potential as modulators of the 5-lipoxygenase (5-LOX) enzyme, suggesting that such structures may possess anti-inflammatory properties. chemistryviews.org
Table 1: Comparison of Functional Groups in Fluvastatin and this compound
| Compound | C3 Position Functional Group | C5 Position Functional Group | Expected Interaction with HMG-CoA Reductase |
| Fluvastatin | Hydroxyl (-OH) | Hydroxyl (-OH) | Mimics mevalonate transition state; forms key hydrogen bonds. chemistryviews.orgdergipark.org.tr |
| This compound | Keto (=O) | Hydroxyl (-OH) | Altered hydrogen bonding potential at C3; expected to modify binding affinity. evitachem.comnih.gov |
Influence on Substrate Recognition and Metabolic Fate
The metabolic fate of a drug is highly dependent on its chemical structure, which influences its recognition by metabolic enzymes. Fluvastatin is metabolized extensively in the liver, primarily by the cytochrome P450 isoform CYP2C9 (approximately 75%), with smaller contributions from CYP3A4 and CYP2C8. pharmgkb.orgnih.gov The main metabolic pathways for fluvastatin involve hydroxylation at the 5- and 6-positions of the indole ring and N-deisopropylation. pharmgkb.org
The introduction of a keto group at the C3 position in this compound inherently alters its metabolic profile compared to the parent drug. Since the 3-position is already oxidized, it is no longer a site for oxidative metabolism by CYP enzymes. This structural change affects how the molecule is recognized as a substrate by enzymes like CYP2C9. The change in polarity and shape of the side chain can lead to a different orientation within the enzyme's active site, potentially favoring or hindering other metabolic pathways, such as hydroxylation on the indole ring.
Table 2: Metabolic Profile Comparison
| Feature | Fluvastatin | This compound (Hypothesized) |
| Primary Metabolizing Enzyme | CYP2C9. pharmgkb.orgnih.gov | Potentially CYP2C9, but with altered affinity. |
| Major Metabolic Pathways | 5- and 6-hydroxylation, N-deisopropylation. pharmgkb.org | Indole ring hydroxylation; potential reduction of the keto group. evitachem.com |
| Metabolism at C3-position | Subject to oxidation (though not a primary route). | Not a site for oxidation; may be a site for reduction. evitachem.com |
Analytical Methodologies for Research and Characterization of 3 Keto Fluvastatin
Chromatographic Techniques for Separation, Identification, and Quantification
Chromatographic methods are fundamental in the analysis of 3-Keto fluvastatin (B1673502), enabling its separation from the parent drug and other related substances.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of fluvastatin and its impurities, including 3-Keto fluvastatin. clearsynth.comijaem.netclearsynth.com The development of a robust HPLC method involves a systematic approach to optimize various parameters to achieve the desired separation and sensitivity.
A variety of HPLC methods have been developed and validated for the simultaneous analysis of statins, which can be adapted for this compound. ingentaconnect.comingentaconnect.com For instance, a reverse-phase HPLC method might utilize a C18 column, such as a Venusil XBP C18(2) (150 x 4.6 mm, 5 μm particle size) or a Hypersil ODS C18 (150 x 4.6 mm, 5 µm). ingentaconnect.comresearchgate.net The mobile phase composition is critical for achieving good resolution. A common approach involves a gradient elution using a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, such as 0.005 M octane (B31449) sulfonic acid-Na (pH 3.5) or 20mM phosphate (B84403) buffer (pH 3.0). ingentaconnect.comresearchgate.net
Method validation is performed according to established guidelines to ensure the method is reliable for its intended purpose. ijaem.netajrconline.org Key validation parameters include:
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is typically demonstrated by a high correlation coefficient (R²) value, often ≥0.999. ijaem.netingentaconnect.com
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies. ajrconline.orgsapub.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes intraday and interday precision. researchgate.netsapub.org
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. ajrconline.orgresearchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. ingentaconnect.comresearchgate.net For example, a validated HPLC method for fluvastatin reported an LOD of 0.0194 µg/ml and an LOQ of 0.0588 µg/ml. researchgate.net
The following table summarizes typical parameters for HPLC method validation for fluvastatin and its related compounds:
| Validation Parameter | Typical Acceptance Criteria/Values |
| Linearity (R²) | ≥ 0.999 ingentaconnect.com |
| Accuracy (% Recovery) | 98-103% ingentaconnect.com |
| Precision (%RSD) | < 2.0% ijaem.net |
| LOD | 0.004-0.0194 µg/ml ingentaconnect.comresearchgate.net |
| LOQ | 0.013-0.0588 µg/ml ingentaconnect.comresearchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling and Interference Resolution
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique essential for the identification and characterization of fluvastatin metabolites, including this compound, in complex biological matrices. nih.govresearchgate.net This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.
In a typical LC-MS/MS workflow for metabolite profiling, samples are first subjected to extraction procedures like protein precipitation or solid-phase extraction to remove interfering substances. nih.gov The extracted samples are then injected into the LC system for separation. The eluent from the LC column is introduced into the mass spectrometer, where molecules are ionized, and their mass-to-charge ratios are measured.
LC-MS/MS is particularly valuable for resolving interferences, as it can distinguish between compounds that have the same retention time but different mass-to-charge ratios. nih.gov For instance, researchers have used LC-MS/MS to identify an isobaric compound of fluvastatin that interfered with its quantification, necessitating a modification of the chromatographic conditions to achieve proper separation. nih.gov
Studies have successfully utilized ultrahigh-performance liquid chromatography-quadrupole time-of-flight tandem mass spectrometry (UHPLC/Q-TOF/MS/MS) to identify numerous fluvastatin metabolites in vivo and in vitro. nih.gov This technique provides accurate mass measurements, which aids in the elucidation of the elemental composition of the metabolites.
Spectroscopic Methods for Structural Elucidation of Keto-Fluvastatin Derivatives
Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound and other related derivatives. These methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within the molecule.
Commonly employed spectroscopic methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the ketone group in this compound.
Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular weight and elemental composition, while tandem mass spectrometry (MS/MS) reveals fragmentation patterns that help in deducing the structure. nih.gov
The combined use of these techniques allows for the unambiguous identification and characterization of fluvastatin derivatives. For example, the structure of photoproducts of fluvastatin has been elucidated using a combination of spectroscopic methods. researchgate.net
Development of Electrochemical Sensors for Statin Metabolites
Electrochemical sensors offer a promising alternative for the determination of statins and their metabolites due to their operational simplicity, low cost, and ease of sample preparation. nih.gov The development of these sensors is a growing area of research.
These sensors typically work by measuring the current or potential change resulting from the electrochemical oxidation or reduction of the target analyte at the surface of an electrode. researchgate.net Various types of electrodes have been explored, including glassy carbon electrodes, carbon paste electrodes, and screen-printed electrodes. nih.gov To enhance sensitivity and selectivity, these electrodes are often modified with nanomaterials such as carbon nanotubes and gold nanoparticles. mdpi.com
For instance, an electrochemical sensor based on a screen-printed carbon electrode modified with gold nanoparticles and multi-walled carbon nanotubes has shown high sensitivity for the detection of rosuvastatin (B1679574) and simvastatin, with low limits of detection. researchgate.net While specific sensors for this compound are not extensively documented, the principles and technologies being developed for other statins and their metabolites are directly applicable. nih.govacs.org The advantages of electrochemical methods include their potential for miniaturization and use in point-of-care testing.
Purity Profiling and Impurity Characterization in Research Samples
Ensuring the purity of research samples of this compound is critical for the validity of any scientific investigation. Purity profiling involves the identification and quantification of all impurities present in a sample. cleanchemlab.comclearsynth.com
Forced degradation studies are often conducted to identify potential degradation products that might form under various stress conditions, such as acid or base hydrolysis, oxidation, heat, and photolysis. ajpaonline.com These studies help in developing stability-indicating analytical methods that can separate the active pharmaceutical ingredient from its degradation products. researchgate.net
HPLC is the primary technique used for purity profiling and impurity characterization. ajrconline.org By developing a method that can separate all potential impurities from the main compound, the purity of the sample can be accurately determined. Impurities are often identified by comparing their retention times with those of known reference standards or by using techniques like LC-MS to determine their molecular weights and fragmentation patterns. sapub.org The availability of reference standards for known impurities, such as those listed in pharmacopeias, is crucial for this process. synzeal.comsynzeal.com
Future Research Directions for 3 Keto Fluvastatin
Advanced Biotransformation Studies for Novel Keto-Derivatives
The exploration of biotransformation processes offers a promising avenue for the synthesis of novel keto-derivatives of fluvastatin (B1673502). almacgroup.com While chemical synthesis routes are established, biocatalysis presents a greener and often more selective alternative. researchgate.net Future research should focus on harnessing the power of microorganisms and isolated enzymes to produce 3-Keto fluvastatin and other related keto compounds.
Key areas of investigation include:
Screening of Microbial Strains: A systematic screening of diverse microbial populations, including bacteria and fungi, could identify strains capable of efficiently oxidizing fluvastatin to its 3-keto form. almacgroup.commdpi.com
Enzyme Discovery and Engineering: Identifying and characterizing the specific enzymes (e.g., dehydrogenases) responsible for this transformation is crucial. mdpi.com Subsequent protein engineering efforts could enhance enzyme stability, activity, and selectivity, leading to more efficient and scalable production processes. rsc.org
Optimization of Biocatalytic Conditions: Research into optimizing reaction conditions such as pH, temperature, and substrate concentration will be vital for maximizing the yield and purity of the desired keto-derivatives. mdpi.com
These studies could not only provide a more sustainable route to this compound but also lead to the discovery of novel keto-derivatives with unique biological activities.
In-depth Mechanistic Elucidation of Biological Roles Beyond HMG-CoA Reductase Inhibition
While the primary mechanism of statins is the inhibition of HMG-CoA reductase, there is growing evidence of their "pleiotropic" effects, which are independent of cholesterol lowering. mdpi.commdpi.com It is plausible that metabolites like this compound contribute to these off-target effects.
Future mechanistic studies should aim to:
Investigate Anti-inflammatory and Immunomodulatory Properties: Explore the potential of this compound to modulate inflammatory pathways and immune responses, which are key components of the pleiotropic effects of statins. mdpi.com
Examine Anti-cancer Properties: Given that fluvastatin has shown anti-cancer properties in various cell lines, it is important to investigate whether this compound shares or possesses distinct anti-proliferative or pro-apoptotic activities. mdpi.com
Explore Effects on Other Cellular Pathways: Utilize modern systems biology approaches to identify other potential cellular targets and signaling pathways affected by this compound.
A deeper understanding of the biological activities of this compound could reveal new therapeutic applications for this metabolite.
Development of Novel Synthetic Routes for Stereoselective Production
The stereochemistry of the side chain of statins is critical for their biological activity. vulcanchem.com Therefore, the development of synthetic routes that allow for the stereoselective production of this compound is of significant interest.
Future research in this area should focus on:
Asymmetric Synthesis: Designing and implementing asymmetric synthetic strategies to control the formation of chiral centers in the this compound molecule. This could involve the use of chiral catalysts or auxiliaries. researchgate.net
Chemo-enzymatic Approaches: Combining the selectivity of enzymes with the versatility of chemical synthesis to create efficient and highly stereoselective routes. For instance, a stereoselective enzymatic reduction could be a key step in the synthesis. acs.org
Process Optimization and Scale-up: Developing robust and scalable synthetic processes that are suitable for the large-scale production of enantiomerically pure this compound, which is essential for further preclinical and potentially clinical investigations. jchemrev.com
Successful development of such routes will be instrumental in providing the necessary quantities of stereochemically defined material for in-depth biological evaluation.
Investigation of this compound in Drug Discovery Processes for New Therapeutic Targets
The unique chemical structure of this compound makes it an interesting scaffold for drug discovery. It could serve as a starting point for the development of new therapeutic agents targeting a range of diseases.
Future drug discovery efforts should include:
High-Throughput Screening: Screening this compound against a wide array of biological targets to identify novel activities.
Lead Optimization: If promising hits are identified, medicinal chemistry campaigns can be initiated to optimize the structure of this compound to improve potency, selectivity, and pharmacokinetic properties.
Exploring New Therapeutic Areas: Investigating the potential of this compound and its derivatives in disease areas beyond cardiovascular disease, such as oncology, neurodegenerative disorders, and infectious diseases. mdpi.comnih.gov There is evidence that statins may have beneficial effects in conditions like Alzheimer's disease and certain cancers. mdpi.commdpi.com
This line of research could lead to the identification of novel drug candidates with new mechanisms of action.
Studies on Degradation Pathways and Stability in Research Environments
A thorough understanding of the stability and degradation pathways of this compound is essential for its reliable use in research and development. casss.orgbiopharminternational.com Forced degradation studies are a critical component of this process. lhasalimited.orgresearchgate.net
Future stability studies should address:
Identification of Degradation Products: Subjecting this compound to various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) to identify its primary degradation products. casss.orgresearchgate.net
Development of Stability-Indicating Analytical Methods: Developing and validating analytical methods, such as high-performance liquid chromatography (HPLC), that can separate and quantify this compound from its degradation products. lhasalimited.org
Elucidation of Degradation Mechanisms: Investigating the chemical mechanisms by which this compound degrades under different conditions.
Impact on Biological Activity: Assessing the biological activity of the identified degradation products to understand if they are active or inactive.
These studies will ensure the quality and integrity of this compound used in all research applications and provide crucial information for its formulation and storage. lhasalimited.org
Interactive Data Table: Key Research Areas for this compound
| Research Area | Focus | Key Methodologies | Potential Outcomes |
| Advanced Biotransformation | Novel keto-derivative synthesis | Microbial screening, enzyme engineering | Sustainable production, discovery of new compounds |
| Mechanistic Elucidation | Biological roles beyond HMG-CoA reductase | In vitro assays, systems biology | New therapeutic applications, understanding of pleiotropic effects |
| Stereoselective Synthesis | Controlled production of stereoisomers | Asymmetric synthesis, chemo-enzymatic methods | Access to enantiomerically pure compounds for biological testing |
| Drug Discovery | Identification of new therapeutic targets | High-throughput screening, medicinal chemistry | Novel drug candidates for various diseases |
| Stability and Degradation | Understanding chemical stability | Forced degradation studies, HPLC | Reliable research standards, formulation development |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying 3-Keto fluvastatin in pharmaceutical formulations?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely used. For example, a C18 column (250 mm × 4.6 mm, 5 µm) and a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in a 55:45 ratio can achieve baseline separation. Validation parameters (linearity, precision, accuracy) should comply with ICH guidelines .
- Rationale : This approach ensures specificity for distinguishing this compound from parent compounds and impurities, critical for quality control in drug development.
Q. How is this compound synthesized, and what are its key characterization steps?
- Methodological Answer : Synthesis typically involves oxidation of fluvastatin using controlled reaction conditions (e.g., potassium permanganate in acidic media). Characterization includes nuclear magnetic resonance (NMR) for structural elucidation and mass spectrometry (MS) for molecular weight confirmation. Purity is assessed via chromatographic methods .
- Rationale : Detailed synthesis protocols ensure reproducibility, while spectroscopic techniques confirm structural integrity.
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Forced degradation studies (acid/base hydrolysis, thermal stress, photolysis) coupled with HPLC analysis are essential. For instance, exposure to 0.1N HCl at 60°C for 24 hours can reveal degradation pathways. Stability-indicating methods must resolve degradation products .
- Rationale : Such studies inform storage conditions and shelf-life predictions for pharmaceutical formulations.
Advanced Research Questions
Q. How does this compound influence hepatic lipase activity and its subsequent effects on HDL-C and sdLDL levels?
- Methodological Answer : In vitro models (e.g., HepG2 cells) treated with this compound can assess enzyme activity via fluorometric assays. Clinical studies should measure HDL subfractions (HDL2/HDL3) and LDL particle size using gradient gel electrophoresis. Subgroup analyses based on baseline lipid profiles are critical to account for variability .
- Rationale : Mechanistic insights into lipid metabolism require integration of cellular models and patient stratification to address heterogeneity in responses.
Q. What experimental designs are optimal for evaluating the endothelial protective effects of this compound?
- Methodological Answer : Use oxidized LDL-induced endothelial cell injury models (e.g., HUVECs) to assess markers like NO production and adhesion molecules (VCAM-1, ICAM-1). Randomized, double-blind trials in high-risk cohorts (e.g., diabetic patients) can validate findings, mirroring designs from pravastatin studies .
- Rationale : Combining in vitro mechanistic data with clinical endpoints ensures translational relevance.
Q. How can researchers resolve contradictions in reported effects of this compound on HDL-C levels across studies?
- Methodological Answer : Conduct a PRISMA-guided systematic review to aggregate data. Meta-regression can identify confounding variables (e.g., baseline HDL-C, CETP genotypes). Sensitivity analyses should exclude studies with selection biases, as seen in trials where HDL-C stratification was uneven .
- Rationale : Robust meta-analyses clarify discrepancies and highlight context-dependent efficacy.
Q. What gaps exist in understanding the pleiotropic effects of this compound beyond lipid-lowering?
- Methodological Answer : Prioritize studies on anti-inflammatory (e.g., IL-6, CRP levels) and antioxidant (e.g., SOD activity) markers in animal models and human trials. Leverage omics approaches (proteomics, metabolomics) to identify novel pathways .
- Rationale : Expanding the scope beyond cholesterol modulation reveals broader therapeutic potentials.
Methodological Guidance for Data Analysis
Q. How should researchers design dose-response studies for this compound to establish therapeutic windows?
- Answer : Use nonlinear mixed-effects modeling (NONMEM) to analyze pharmacokinetic/pharmacodynamic (PK/PD) relationships. Include multiple dose tiers (e.g., 20–80 mg/day) and measure biomarkers like LDL-C and apoB. Reference pravastatin trial frameworks for power calculations .
Q. What statistical approaches are recommended for handling inter-individual variability in this compound trials?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
